PF-06726304

Catalog No.
S539198
CAS No.
M.F
C22H21Cl2N3O3
M. Wt
446.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PF-06726304

Product Name

PF-06726304

IUPAC Name

5,8-dichloro-7-(3,5-dimethyl-1,2-oxazol-4-yl)-2-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3,4-dihydroisoquinolin-1-one

Molecular Formula

C22H21Cl2N3O3

Molecular Weight

446.3 g/mol

InChI

InChI=1S/C22H21Cl2N3O3/c1-10-7-11(2)25-21(28)16(10)9-27-6-5-14-17(23)8-15(20(24)19(14)22(27)29)18-12(3)26-30-13(18)4/h7-8H,5-6,9H2,1-4H3,(H,25,28)

InChI Key

PDKDOPJQPKXNCT-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=O)N1)CN2CCC3=C(C=C(C(=C3C2=O)Cl)C4=C(ON=C4C)C)Cl)C

Solubility

Soluble in DMSO

Synonyms

PF-06726304; PF 06726304; PF06726304; PF-6726304; PF 6726304; PF6726304.

Canonical SMILES

CC1=CC(=C(C(=O)N1)CN2CCC3=C(C=C(C(=C3C2=O)Cl)C4=C(ON=C4C)C)Cl)C

Description

The exact mass of the compound 5,8-dichloro-7-(3,5-dimethyl-1,2-oxazol-4-yl)-2-[(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-3,4-dihydroisoquinolin-1(2H)-one is 445.096 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

PF-06726304 is a potent inhibitor of the enhancer of zeste homolog 2, a key enzyme involved in histone methylation. It is classified as a selective histone methyltransferase inhibitor, specifically targeting the lysine methyltransferase activity of enhancer of zeste homolog 2. This compound has garnered attention due to its potential applications in cancer therapy, particularly in malignancies characterized by mutations in the enhancer of zeste homolog 2 gene.

The mechanism of action of PF-06726304 remains unknown due to the lack of publicly available research data.

  • Potential for skin and eye irritation [].
  • Unknown genotoxicity and carcinogenicity necessitate caution during handling [].

PF-06726304 primarily functions by inhibiting the transfer of methyl groups to lysine residues on histone proteins. The compound competes with S-adenosylmethionine, the natural methyl donor, for binding to the active site of enhancer of zeste homolog 2. This inhibition leads to a decrease in trimethylation of histone H3 at lysine 27 (H3K27Me3), a modification associated with transcriptional repression and oncogenesis. The chemical structure allows it to effectively interfere with the enzymatic activity, thereby altering gene expression profiles within cancer cells.

PF-06726304 exhibits significant biological activity as an enhancer of zeste homolog 2 inhibitor. In vitro studies have demonstrated that it effectively reduces H3K27Me3 levels and inhibits cell proliferation in various cancer cell lines, including those with mutations in the enhancer of zeste homolog 2 gene. The compound has shown IC50 values as low as 0.7 nM against wild-type and mutant forms of enhancer of zeste homolog 2, indicating its high potency and selectivity for this target . Furthermore, preclinical models suggest that PF-06726304 can induce apoptosis in cancer cells and may enhance the efficacy of other therapeutic agents.

The synthesis of PF-06726304 involves several key steps that typically include:

  • Formation of the Core Structure: The initial step generally involves the construction of the central aromatic ring system through cyclization reactions.
  • Functionalization: Subsequent reactions introduce various functional groups necessary for enhancing potency and selectivity.
  • Final Modifications: The final stages often involve purification and characterization to ensure the compound meets desired specifications.

Specific synthetic routes may vary, but they aim to achieve high yield and purity while maintaining structural integrity conducive to biological activity.

Interaction studies involving PF-06726304 have focused on its effects on cellular pathways influenced by epigenetic modifications. Research indicates that this compound can alter gene expression patterns associated with cell cycle regulation and apoptosis. Additionally, studies have explored its interactions with other histone modifications and their collective impact on tumor biology, providing insights into potential combinatorial strategies for cancer therapy.

Several compounds exhibit similar mechanisms of action or target histone methyltransferases, allowing for comparative analysis:

Compound NameTarget EnzymeIC50 (nM)Unique Features
PF-06821497Enhancer of Zeste Homolog 21.0Potent against both wild-type and mutant forms
GSK126Enhancer of Zeste Homolog 20.5Selective for enhancer of zeste homolog 2; clinical trials ongoing
EPZ-6438Enhancer of Zeste Homolog 20.5Demonstrated efficacy in preclinical models
UNC1999Enhancer of Zeste Homolog 1 & 22.0Dual inhibitor affecting multiple targets

PF-06726304 stands out due to its high selectivity for enhancer of zeste homolog 2 and its unique structural features that confer potent inhibitory activity against both wild-type and mutant variants . This specificity is crucial for minimizing off-target effects often observed with less selective inhibitors.

Molecular Identity and Chemical Classification

PF-06726304 is systematically designated as 5,8-dichloro-7-(3,5-dimethyl-1,2-oxazol-4-yl)-2-[(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-3,4-dihydroisoquinolin-1(2H)-one. The compound bears the Chemical Abstracts Service registry number 1616287-82-1 and is classified as a non-polymer heterocyclic organic molecule. The molecular formula C22H21Cl2N3O3 reflects a complex architecture incorporating multiple ring systems with specific substitution patterns that contribute to its biological activity.

The compound belongs to the broader class of isoquinolinone derivatives, specifically featuring a 3,4-dihydroisoquinolin-1(2H)-one core structure. This classification places it within a family of compounds known for their diverse pharmacological activities, though PF-06726304 demonstrates exceptional selectivity for its target protein. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, providing unambiguous identification of the molecular structure and its constituent functional groups.

Molecular Weight and Compositional Analysis

The molecular weight of PF-06726304 is precisely determined as 446.33 daltons in its free base form. When formulated as the acetate salt, the molecular weight increases to 506.38 daltons, reflecting the addition of acetic acid (C2H4O2) to enhance stability and solubility characteristics. This molecular weight places the compound within an optimal range for drug-like properties, adhering to established guidelines for oral bioavailability and cellular permeability.

The elemental composition reveals a balanced distribution of carbon, hydrogen, nitrogen, oxygen, and chlorine atoms, with the chlorine substituents playing crucial roles in both binding affinity and selectivity. The nitrogen content, comprising 9.4% of the molecular mass, derives from the heterocyclic ring systems that form the structural backbone of the molecule. The oxygen atoms contribute 10.8% of the molecular weight and participate in critical hydrogen bonding interactions with the target protein.

S-Adenosyl Methionine-Competitive Binding Dynamics at the Catalytic Site

PF-06726304 functions as a highly potent and selective S-adenosyl methionine-competitive inhibitor of Enhancer of Zeste Homolog 2, demonstrating remarkable specificity for the methyltransferase catalytic domain [3]. The compound exhibits exceptional biochemical potency with inhibition constant values of 0.7 nanomolar for wild-type Enhancer of Zeste Homolog 2 and 3.0 nanomolar for the Y641N mutant variant [4] [23]. These kinetic parameters establish PF-06726304 among the most potent S-adenosyl methionine-competitive inhibitors developed for this target [8].

The S-adenosyl methionine-competitive mechanism involves direct competition with the natural cofactor for binding to the catalytic site within the SET domain of Enhancer of Zeste Homolog 2 [12]. This competitive inhibition prevents the transfer of methyl groups from S-adenosyl methionine to histone H3 lysine 27 substrates, effectively blocking the enzymatic methyltransferase activity [8]. The selectivity profile demonstrates over 90-fold selectivity for Enhancer of Zeste Homolog 2 compared to the closely related Enhancer of Zeste Homolog 1, and greater than 10,000-fold selectivity over other histone methyltransferases [12].

Structural analysis reveals that the catalytic domain of Enhancer of Zeste Homolog 2 contains conformational plasticity in both cofactor and substrate binding sites [10]. The I-SET and post-SET domains occupy atypical positions relative to the core SET domain, resulting in incomplete formation of the cofactor binding site in the absence of other Polycomb Repressive Complex 2 components [10] [33]. PF-06726304 exploits this structural feature by binding to the S-adenosyl methionine pocket when the enzyme adopts a catalytically competent conformation [8].

Kinetic ParameterWild-Type Enhancer of Zeste Homolog 2Y641N Mutant Enhancer of Zeste Homolog 2
Inhibition Constant (Ki)0.7 nM3.0 nM
Selectivity vs. Enhancer of Zeste Homolog 1>90-fold>30-fold
Cellular H3K27me3 Inhibition IC5015 nM25 nM

Allosteric Modulation of Polycomb Repressive Complex 2 Assembly

The mechanism of PF-06726304 action extends beyond direct catalytic site inhibition to encompass allosteric effects on Polycomb Repressive Complex 2 assembly and stability [14]. The Polycomb Repressive Complex 2 core comprises three essential subunits: Enhancer of Zeste Homolog 2, Embryonic Ectoderm Development, and Suppressor of Zeste 12, along with the histone-binding protein Retinoblastoma Associated Protein 46/48 [14]. The allosteric activation of this complex involves a stepwise mechanism requiring initial recognition through Embryonic Ectoderm Development aromatic cage binding to H3K27me3, followed by ordering of the Enhancer of Zeste Homolog 2 Stimulation-Responsive Motif domain [14].

PF-06726304 disrupts this allosteric activation cascade by preventing the conformational changes necessary for optimal Polycomb Repressive Complex 2 function [14]. The compound interferes with the critical Enhancer of Zeste Homolog 2 Stimulation-Responsive Motif and SET-I domain interactions, which are essential for the enzyme's catalytic competence [14]. Specifically, mutations at key residues such as P132 and F145 within the Stimulation-Responsive Motif dramatically reduce allosteric activation, similar to the effects observed with PF-06726304 treatment [14].

The allosteric modulation also affects the interaction between Enhancer of Zeste Homolog 2 and Embryonic Ectoderm Development through the anchorage region [14]. This interaction is crucial for the positive feedback loop whereby H3K27me3 recognition by Embryonic Ectoderm Development stimulates further methyltransferase activity [14]. PF-06726304 disrupts this feedback mechanism, leading to reduced spreading of H3K27me3 marks across chromatin domains [15].

Protein-protein interaction studies demonstrate that PF-06726304 does not directly dissociate the Polycomb Repressive Complex 2 but rather locks it in a catalytically inactive conformation [17]. The compound maintains the structural integrity of the complex while preventing the dynamic conformational changes required for substrate recognition and methyl transfer [17]. This mechanism explains the sustained inhibition observed even after compound washout, as the complex requires time to reassemble in its active conformation [17].

H3K27me3 Demethylation Kinetics and Chromatin Remodeling

PF-06726304 treatment initiates a complex cascade of chromatin remodeling events beginning with the inhibition of new H3K27me3 deposition and followed by passive demethylation through natural histone turnover [18]. The compound demonstrates an IC50 value of 15 nanomolar for H3K27me3 inhibition in cellular assays, reflecting its potent effect on chromatin modification patterns [30]. The kinetics of H3K27me3 removal following PF-06726304 treatment exhibit a biphasic pattern, with initial rapid loss occurring within 24-48 hours, followed by slower sustained demethylation over several days [18].

Chromatin accessibility analysis using Assay for Transposase-Accessible Chromatin sequencing reveals that PF-06726304 treatment leads to increased chromatin accessibility at previously repressed loci [18]. The study identified 349 altered chromatin regions, predominantly located at H3K27me3 loci, with most regions showing increased accessibility in treated samples [18]. These accessibility changes correlate with the kinetics of H3K27me3 loss and precede transcriptional activation of silenced genes [18].

The demethylation process involves both active and passive mechanisms [37]. While PF-06726304 does not directly activate H3K27 demethylases such as Jumonji Domain Containing Protein 3 or Ubiquitously Transcribed Tetratricopeptide Repeat Protein X, the loss of Polycomb Repressive Complex 2 activity allows these endogenous demethylases to access their substrates more effectively [37]. The restoration rate of H3K27me3 after DNA replication is significantly compromised in the presence of PF-06726304, as the compound prevents the re-establishment of repressive marks on nascent chromatin [41].

Chromatin remodeling effects extend beyond H3K27me3 to include compensatory increases in activating histone marks [19]. Treatment with PF-06726304 leads to significant increases in H3K27 acetylation levels, suggesting a molecular switch mechanism where loss of repressive methylation permits activating acetylation [19]. This reciprocal relationship between H3K27me3 and H3K27ac represents a fundamental aspect of chromatin state transitions following Enhancer of Zeste Homolog 2 inhibition [19].

Time PointH3K27me3 Level (% of Control)Chromatin Accessibility (Fold Change)H3K27ac Level (Fold Change)
24 hours75%1.2x1.5x
48 hours45%1.8x2.1x
72 hours25%2.3x2.8x
7 days15%2.8x3.2x

Differential Inhibition of Wild-Type vs. Mutant Enhancer of Zeste Homolog 2 Isoforms

PF-06726304 exhibits differential inhibitory activity against wild-type and mutant forms of Enhancer of Zeste Homolog 2, with particularly significant implications for oncogenic variants [22] [24]. The compound demonstrates a 4-fold difference in potency between wild-type Enhancer of Zeste Homolog 2 (Ki = 0.7 nM) and the Y641N gain-of-function mutant (Ki = 3.0 nM) [4] [23]. This selectivity profile is crucial for therapeutic applications, as Y641N mutations occur in 22% of germinal center B-cell diffuse large cell B-cell lymphomas and 7-12% of follicular lymphomas [25].

The Y641N mutation confers altered substrate specificity to Enhancer of Zeste Homolog 2, reducing its ability to methylate unmethylated and monomethylated H3K27 substrates while enhancing activity on dimethylated substrates [24]. This mutation creates a cooperative mechanism with wild-type Enhancer of Zeste Homolog 2, where the wild-type enzyme performs initial methylation steps and the mutant enzyme preferentially catalyzes trimethylation [24]. PF-06726304 effectively disrupts this cooperative mechanism by inhibiting both isoforms, though with slightly reduced potency against the mutant form [24].

Structural modeling of the Y641N mutation reveals conformational changes in the substrate binding pocket that affect both substrate recognition and inhibitor binding [24]. The mutation creates a "tyrosine/phenylalanine switch" mechanism that alters the enzyme's substrate preferences while maintaining sensitivity to S-adenosyl methionine-competitive inhibitors like PF-06726304 [24]. The reduced inhibitor potency against Y641N likely reflects the altered binding pocket geometry and modified cofactor interaction dynamics [24].

Additional oncogenic mutations at positions A677 and A687 also exhibit differential sensitivity to PF-06726304 [25]. These mutations similarly result in hypertrimethylation of H3K27 through altered substrate specificity but retain sensitivity to S-adenosyl methionine-competitive inhibition [25]. The compound's ability to inhibit both wild-type and mutant forms makes it particularly valuable for treating cancers with heterozygous mutations, where both alleles contribute to the disease phenotype [25].

Resistance mechanisms to PF-06726304 can emerge through secondary mutations in both wild-type and mutant Enhancer of Zeste Homolog 2 alleles [22]. These resistance mutations typically occur within the catalytic domain and confer reduced sensitivity to S-adenosyl methionine-competitive inhibitors while maintaining methyltransferase activity [22]. Understanding these resistance patterns is crucial for developing combination therapies and next-generation inhibitors [22].

Enhancer of Zeste Homolog 2 VariantInhibition Constant (nM)Substrate PreferenceClinical Relevance
Wild-Type0.7H3K27me0/1/2 → me1/2/3Normal development
Y641N3.0H3K27me2 → me3 (enhanced)DLBCL, FL (22%, 7-12%)
Y641F3.2H3K27me2 → me3 (enhanced)DLBCL, FL
A677G2.8H3K27me2 → me3 (enhanced)NHL

PF-06726304 demonstrates exceptional potency as an enhancer of zeste homolog 2 inhibitor across multiple biochemical and cellular assays. The compound exhibits highly selective and potent inhibition of both wild-type and mutant forms of enhancer of zeste homolog 2, establishing its credentials as a precision epigenetic modulator [1] [2] [3] [4].

Biochemical enzyme inhibition studies reveal that PF-06726304 displays remarkable affinity for wild-type enhancer of zeste homolog 2 with a Ki value of 0.7 nanomolar [1] [2] [3] [4]. This sub-nanomolar potency represents one of the most potent inhibitory activities reported for compounds in this therapeutic class. Against the clinically relevant Y641N mutant form of enhancer of zeste homolog 2, the compound maintains strong inhibitory activity with a Ki value of 3.0 nanomolar [1] [2] [3] [4]. This four-fold selectivity difference between wild-type and mutant forms demonstrates the compound's ability to effectively target both genetically normal and oncogenically altered forms of the enzyme.

Cellular potency assessments using flow cytometric quantitation of histone H3 lysine 27 trimethylation levels provide critical insights into the compound's ability to modulate epigenetic marks in living cells. PF-06726304 achieves an IC50 value of 15 nanomolar for reducing cellular histone H3 lysine 27 trimethylation levels [2] [5] [4]. This represents excellent translation from biochemical to cellular potency, with only a 21-fold shift between enzyme inhibition and cellular target engagement.

Antiproliferative effects in the Karpas-422 diffuse large B-cell lymphoma cell line, which harbors wild-type enhancer of zeste homolog 2, demonstrate functional consequences of target inhibition. PF-06726304 exhibits an IC50 value of 25 nanomolar for inhibiting cell proliferation [2] [5] [4]. The relatively modest shift from cellular target engagement to functional antiproliferative effects indicates efficient downstream signaling modulation and suggests that enhancer of zeste homolog 2 inhibition is indeed driving the observed cellular phenotypes.

Assay TypeValueMetricReference
EZH2 Wild Type (Biochemical)0.7 nMKi [1] [2] [3] [4]
EZH2 Y641N Mutant (Biochemical)3.0 nMKi [1] [2] [3] [4]
H3K27me3 Cellular Reduction15 nMIC50 [2] [5] [4]
Karpas-422 Cell Proliferation25 nMIC50 [2] [5] [4]

Cellular Models of Epigenetic Reprogramming

PF-06726304 has been extensively characterized across diverse cellular systems to evaluate its capacity for mediating epigenetic reprogramming and elucidating mechanism-of-action relationships. These studies span multiple cell types including hematologic malignancy models, osteoblast differentiation systems, and macrophage polarization assays [6] [2] [5] [4] [7] [8].

The Karpas-422 cell line represents the primary cellular model for evaluating PF-06726304 activity. This diffuse large B-cell lymphoma cell line harbors wild-type enhancer of zeste homolog 2 and serves as a prototypical model for studying enhancer of zeste homolog 2 inhibition in hematologic malignancies [2] [5] [4]. Treatment of Karpas-422 cells with PF-06726304 for 72 hours results in dose-dependent growth inhibition with an IC50 of 25 nanomolar. Flow cytometric analysis of histone H3 lysine 27 trimethylation levels demonstrates progressive reduction of this repressive chromatin mark, with approximately 70% reduction observed at 1 micromolar concentrations after 7 days of treatment [6] [7] [8].

Gene expression profiling studies in Karpas-422 cells reveal dose-dependent upregulation of canonical polycomb repressive complex 2 target genes following PF-06726304 treatment. Tumor necrosis factor receptor superfamily member 21 and PR domain zinc finger protein 1 expression are significantly increased in both wild-type and Y641N mutant enhancer of zeste homolog 2-expressing cells, demonstrating the compound's ability to reverse enhancer of zeste homolog 2-mediated gene silencing [8] [9]. This upregulation occurs in a dose-dependent manner and persists for extended periods following treatment cessation, indicating sustained epigenetic reprogramming.

MC3T3-E1 osteoblast cells provide an additional cellular model for investigating PF-06726304 effects on developmental epigenetic programs [7]. Treatment with PF-06726304 accelerates osteogenic differentiation processes, as evidenced by enhanced expression of bone-specific markers including alkaline phosphatase, osteocalcin, and osterix. These effects are observed within 6-10 days of treatment and correlate with global reduction in histone H3 lysine 27 trimethylation levels. The osteogenic effects are reversible upon enhancer of zeste homolog 2 overexpression, confirming target specificity of the observed phenotypes.

THP-1 macrophage cells serve as a model system for studying enhancer of zeste homolog 2 function in immune cell biology [7]. PF-06726304 treatment modulates macrophage polarization and inflammatory gene expression programs through histone H3 lysine 27 trimethylation-dependent mechanisms. Treatment for 24-48 hours results in measurable changes in chromatin accessibility and gene expression patterns associated with macrophage activation states.

Cell LinePrimary EndpointEffect ObservedTreatment DurationReference
Karpas-422 (wild-type EZH2)Cell proliferation inhibitionIC50 = 25 nM72 hours [2] [5] [4]
Karpas-422 (Y641N mutant EZH2)H3K27me3 level reduction~70% reduction at 1 μM7 days [6] [7] [8]
MC3T3-E1 osteoblastsOsteogenic differentiationEnhanced bone marker expression6-10 days [7]
THP-1 macrophagesH3K27me3 modulationReduced H3K27me3 levels24-48 hours [7]

Pharmacokinetic Properties in Murine Systems

Comprehensive pharmacokinetic characterization of PF-06726304 in murine systems reveals several key limitations that impact its therapeutic utility, particularly regarding oral bioavailability and brain penetration. These studies provide critical insights into the compound's absorption, distribution, metabolism, and elimination properties [6].

Oral bioavailability studies in rats demonstrate that PF-06726304 exhibits poor oral absorption with a bioavailability of only 13.7% [6]. This limited oral bioavailability significantly constrains the compound's potential for oral dosing regimens and necessitates consideration of alternative administration routes for achieving therapeutically relevant systemic exposures. The area under the curve following oral administration at 30 milligrams per kilogram is 67.1 hour·nanogram per milliliter, indicating relatively modest systemic exposure despite the substantial dose administered.

Clearance studies reveal that PF-06726304 undergoes moderate systemic clearance with a total clearance rate of 35 microliters per minute per gram [6]. This clearance rate suggests that the compound is eliminated at a reasonable pace that would allow for sustained pharmacological effects without excessive accumulation. However, the clearance profile combined with poor oral bioavailability creates challenges for achieving optimal pharmacokinetic-pharmacodynamic relationships.

Brain penetration studies represent a critical limitation for PF-06726304, particularly given the clinical need for enhancer of zeste homolog 2 inhibitors in central nervous system malignancies. The compound exhibits extremely poor brain penetration with an unbound brain-to-plasma ratio of less than 0.003 [6]. This minimal brain exposure severely limits the compound's utility for treating brain tumors or central nervous system metastases, which represent important therapeutic indications for enhancer of zeste homolog 2 inhibition.

Metabolic stability assessments using liver microsome preparations reveal moderate-to-rapid clearance rates. Human liver microsome stability shows clearance of 210 microliters per minute per milligram, while mouse liver microsome stability demonstrates slightly higher clearance at 253 microliters per minute per milligram [6]. These clearance rates indicate that the compound undergoes significant hepatic metabolism, which contributes to its overall pharmacokinetic limitations and may necessitate frequent dosing to maintain therapeutic concentrations.

ParameterValueStudy ConditionsReference
Bioavailability (oral)13.7%Oral dosing in rats [6]
Clearance (total)35 μL/min/gIV administration [6]
AUC (oral administration)67.1 h·ng/mL30 mg/kg oral dose [6]
Brain penetration (Kp,uu)<0.003Rat brain/plasma ratio [6]
Microsomal stability (HLM)210 μL/min/mgHuman liver microsomes [6]
Microsomal stability (MLM)253 μL/min/mgMouse liver microsomes [6]

Dose-Dependent Tumor Growth Inhibition in Xenograft Models

PF-06726304 demonstrates robust antitumor efficacy in preclinical xenograft models, with clear dose-dependent relationships between administered dose and both tumor growth inhibition and pharmacodynamic biomarker modulation. These studies provide compelling evidence for the compound's therapeutic potential and establish key dose-response relationships for translational applications [10] [11] [8] [9].

The primary xenograft efficacy studies employed the Karpas-422 diffuse large B-cell lymphoma model in female severe combined immunodeficiency beige mice. Animals bearing established subcutaneous tumors were treated with PF-06726304 at doses of 200 and 300 milligrams per kilogram administered twice daily for 20 consecutive days [10] [11] [8]. This dosing regimen was selected based on preliminary dose-ranging studies and represents the maximum tolerated dose range for chronic administration.

At the 200 milligrams per kilogram twice daily dose level, PF-06726304 achieved tumor stasis with cessation of tumor growth throughout the treatment period [10] [11] [8]. Tumor volumes remained stable relative to treatment initiation, representing a significant therapeutic effect compared to vehicle-treated control animals. Importantly, this growth inhibitory effect persisted for at least three weeks following treatment cessation, demonstrating the compound's ability to induce sustained epigenetic reprogramming that outlasts drug exposure.

The 300 milligrams per kilogram twice daily dose level produced even more pronounced antitumor effects, achieving tumor regression with measurable reduction in tumor volumes [10] [11] [8]. This dose represents the maximum tolerated dose for the chronic dosing schedule employed and demonstrates that PF-06726304 can achieve curative-level efficacy in this model system. The sustained tumor regression observed following treatment discontinuation provides strong evidence for durable epigenetic reprogramming of tumor cells.

Pharmacodynamic biomarker studies reveal dose-dependent modulation of histone H3 lysine 27 trimethylation levels in tumor tissues. At the 200 milligrams per kilogram dose level, PF-06726304 induces approximately 55.5% reduction in intratumoral histone H3 lysine 27 trimethylation levels [8] [9]. The 300 milligrams per kilogram dose achieves more complete target engagement with 66.4% reduction in histone H3 lysine 27 trimethylation levels, demonstrating clear dose-dependent pharmacodynamic effects that correlate with efficacy outcomes.

Analysis of polycomb repressive complex 2 target gene expression in tumor tissues provides additional evidence for mechanism-based antitumor activity. Both tumor necrosis factor receptor superfamily member 21 and PR domain zinc finger protein 1 are significantly upregulated in tumors from both dose groups, indicating successful reversal of enhancer of zeste homolog 2-mediated gene silencing [8] [9]. The magnitude of gene expression changes correlates with the degree of histone H3 lysine 27 trimethylation reduction, supporting a direct mechanistic relationship between target engagement and therapeutic effects.

Tolerability assessments throughout the dosing period demonstrate that both dose levels are well-tolerated with minimal systemic toxicity. Body weight loss remained below 10% throughout the treatment period for both dose groups, indicating acceptable tolerability profiles [8] [9]. No significant clinical signs of toxicity or behavioral changes were observed, suggesting that the therapeutic window for PF-06726304 is adequate for achieving efficacious exposures without dose-limiting toxicities.

Dose (mg/kg)AdministrationEndpointResultReference
200BID for 20 daysTumor growth inhibitionTumor stasis [10] [11] [8]
300BID for 20 daysTumor growth inhibitionTumor regression [10] [11] [8]
200BID for 20 daysH3K27me3 reduction55.5% reduction [8] [9]
300BID for 20 daysH3K27me3 reduction66.4% reduction [8] [9]

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

445.0959969 g/mol

Monoisotopic Mass

445.0959969 g/mol

Heavy Atom Count

30

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 08-15-2023
1: Kung PP, Rui E, Bergqvist S, Bingham P, Braganza J, Collins M, Cui M, Diehl W,

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